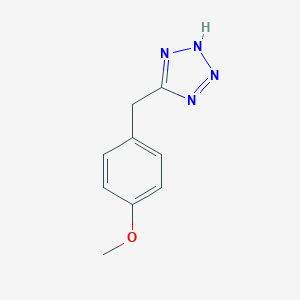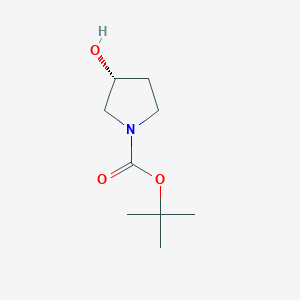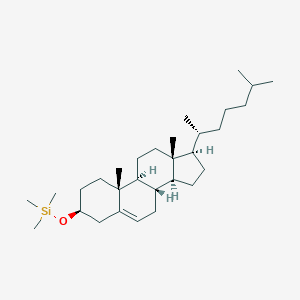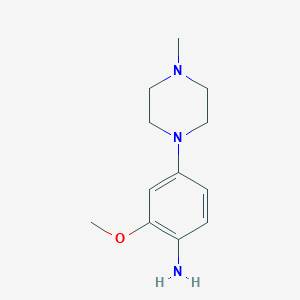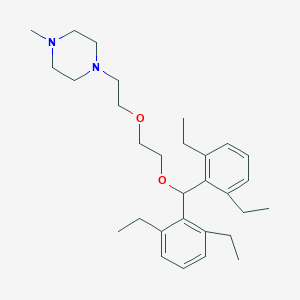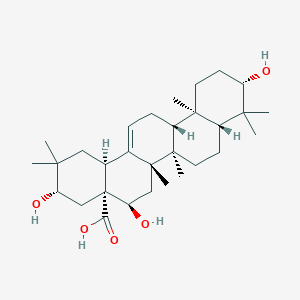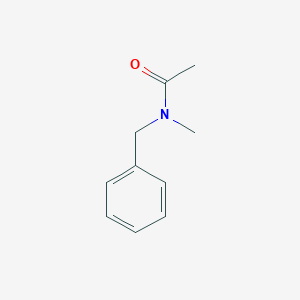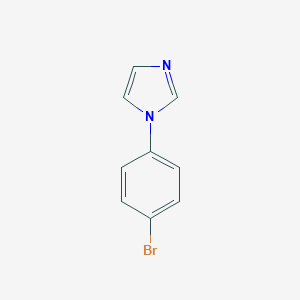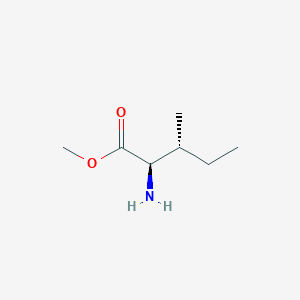
methyl (2R,3R)-2-amino-3-methylpentanoate
Übersicht
Beschreibung
“Methyl (2R,3R)-2-amino-3-methylpentanoate” is a compound that likely contains carbon, hydrogen, nitrogen, and oxygen atoms. It is an ester and an amino acid derivative based on its name. The “(2R,3R)” notation indicates that it has two chiral centers, which are carbon atoms bonded to four different groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an amino acid with an alcohol in the presence of an acid or base catalyst . The exact synthesis route would depend on the specific starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of “methyl (2R,3R)-2-amino-3-methylpentanoate” would likely include a carboxylate ester group (-COOCH3), an amine group (-NH2), and a methyl group (-CH3) attached to a pentane backbone .
Chemical Reactions Analysis
The compound could undergo various chemical reactions, including nucleophilic substitution, elimination, and radical substitution . The exact reactions would depend on the reaction conditions and the presence of other reactants.
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl (2R,3R)-2-amino-3-methylpentanoate” would depend on its molecular structure. For example, its solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .
Wissenschaftliche Forschungsanwendungen
Hormonal Regulation in Insect Cells
Research by Baumeister, Ludwig, and Spindler-Barth (1992) explored the hormonal regulation of dopadecarboxylase activity and chitin synthesis in Chironomus tentans, an insect species. This study involved the use of methyl (2R,3R)-2-amino-3-methylpentanoate in understanding the mechanisms of chitin synthesis, which is essential for insect development (Baumeister, Ludwig, & Spindler-Barth, 1992).
Synthesis from L-Aspartic Acid
Jefford and McNulty (1994) developed a practical synthesis method for obtaining (2S, 3R)-3-amino-2-methylpentanoic acid from L-aspartic acid. This research contributes to the understanding of amino acid transformations and synthesis, which can have applications in biochemistry and pharmaceuticals (Jefford & McNulty, 1994).
Homogeneous Hydrogenation Studies
Brown, Evans, and James (2003) investigated the directed homogeneous hydrogenation of methyl anti-3-hydroxy-2-methylpentanoate, providing insights into chemical reaction processes and synthesis techniques. This study has implications for chemical manufacturing and synthetic chemistry (Brown, Evans, & James, 2003).
Biofuel Potential in Engineered Microorganisms
Cann and Liao (2009) researched the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates in microorganisms. This study is significant for biofuel research, demonstrating the potential of metabolic engineering in producing biofuels (Cann & Liao, 2009).
Anticancer Drug Research
Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes with potential as anticancer drugs. This research contributes to the field of medicinal chemistry, especially in the development of novel anticancer therapies (Basu Baul, Basu, Vos, & Linden, 2009).
Crystal Structural Analysis
Yajima et al. (2009) conducted an X-ray crystal structural analysis of diastereoisomeric molecular compounds of N-acetyl variants of 2-amino-3-methylpentanoic acids. This study is relevant in the field of crystallography and material science (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2R,3R)-2-amino-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMTUJDQTVJEN-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R,3R)-2-amino-3-methylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



